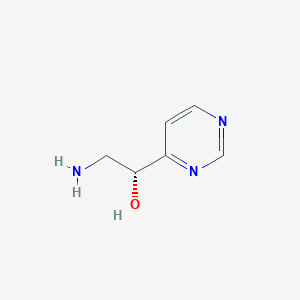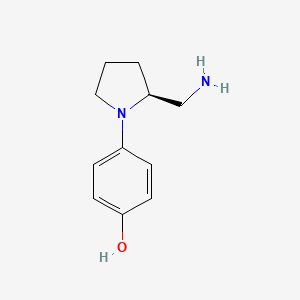
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is a chiral compound with a pyrrolidine ring attached to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol group, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.
科学的研究の応用
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol: The enantiomer of the compound, which may have different biological activities due to its chiral nature.
4-(2-(Aminomethyl)pyrrolidin-1-yl)aniline: A similar compound with an aniline group instead of a phenol group.
4-(2-(Aminomethyl)pyrrolidin-1-yl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenol group. This combination of structural features allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
4-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-8-10-2-1-7-13(10)9-3-5-11(14)6-4-9/h3-6,10,14H,1-2,7-8,12H2/t10-/m0/s1 |
InChIキー |
NOUJXZJAKHZZTE-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)O)CN |
正規SMILES |
C1CC(N(C1)C2=CC=C(C=C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
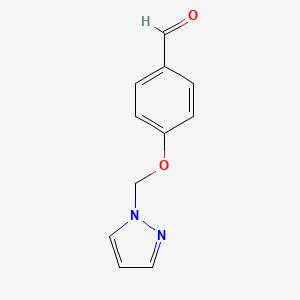
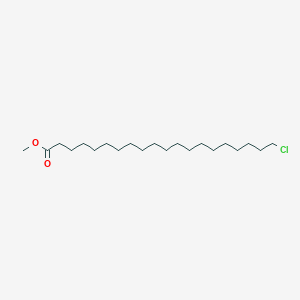
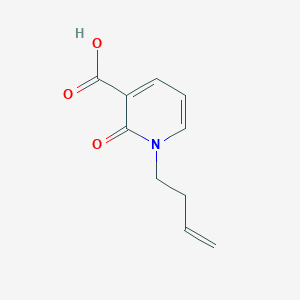
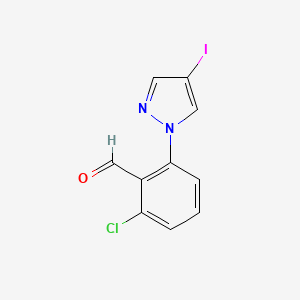



![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)

![Diethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13338920.png)
